

Application Notes: 1H-Indazole-5-carbohydrazide as a Versatile Intermediate in Synthetic Chemistry

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Compound of Interest

Compound Name: 1H-Indazole-5-carbohydrazide

Cat. No.: B1386219

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Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.^[1]

Consequently, indazole derivatives are core components of numerous therapeutic agents with applications as anti-inflammatory, anti-tumor, and anti-HIV drugs.^[1] Molecules such as the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Axitinib feature this heterocyclic core, underscoring its significance in modern drug development.^{[2][3]}

1H-Indazole-5-carbohydrazide emerges as a particularly valuable chemical intermediate for drug discovery and synthetic chemistry. It strategically combines the desirable indazole nucleus with a highly reactive carbohydrazide functional group (-CONHNH₂). This dual-functionality allows it to act as a robust building block, enabling chemists to readily introduce the indazole motif and subsequently construct diverse molecular architectures through the versatile chemistry of the hydrazide handle.

Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties and safety requirements is paramount for its effective and safe utilization in any synthetic protocol.

Table 1: Physicochemical Data for **1H-Indazole-5-carbohydrazide**

Property	Value	Source
CAS Number	1005205-25-3	[4]
Molecular Formula	C ₈ H ₈ N ₄ O	[5]
Molecular Weight	176.18 g/mol	[5]
Appearance	Solid at room temperature	[4]
SMILES	<chem>NNC(=O)C1=CC=C2NN=CC2=C1</chem>	[5]
Purity	Typically ≥98%	[5]

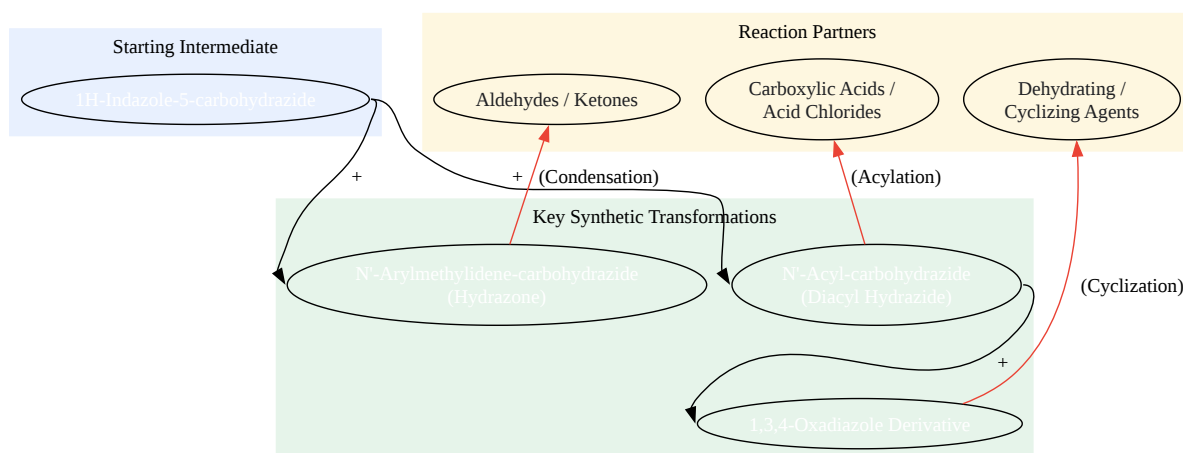
Safety & Handling Protocol: **1H-Indazole-5-carbohydrazide** and its derivatives should be handled with appropriate care in a well-ventilated fume hood.[5]

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) to maintain stability and prevent degradation.[6]
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
 - Inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing.
 - Ingestion: If swallowed, call a poison center or doctor for medical advice.

Core Synthetic Utility: The Power of the Carbohydrazide Group

The synthetic versatility of **1H-Indazole-5-carbohydrazide** is primarily derived from its terminal hydrazide moiety. This functional group is a potent nucleophile and a precursor to a variety of important chemical structures.

- **Formation of Hydrazones:** The hydrazide readily undergoes condensation reactions with aldehydes and ketones, typically under mild, acid-catalyzed conditions, to form stable hydrazone linkages ($R-C=N-NH-CO-Indazole$).^{[7][8]} This reaction is fundamental for linking the indazole core to other molecular fragments.
- **Acylation and Amide Bond Formation:** The terminal $-NH_2$ group can be easily acylated by reacting with carboxylic acids (using coupling agents), acid chlorides, or anhydrides to form stable N'-acylhydrazide derivatives.^{[9][10]} This provides a direct method for creating complex amide-based structures.
- **Cyclization Reactions:** The resulting hydrazones and N'-acylhydrazides are themselves valuable intermediates for constructing new heterocyclic rings, such as 1,3,4-oxadiazoles or pyrazoles, further expanding the molecular diversity accessible from this starting material.



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Application Protocols

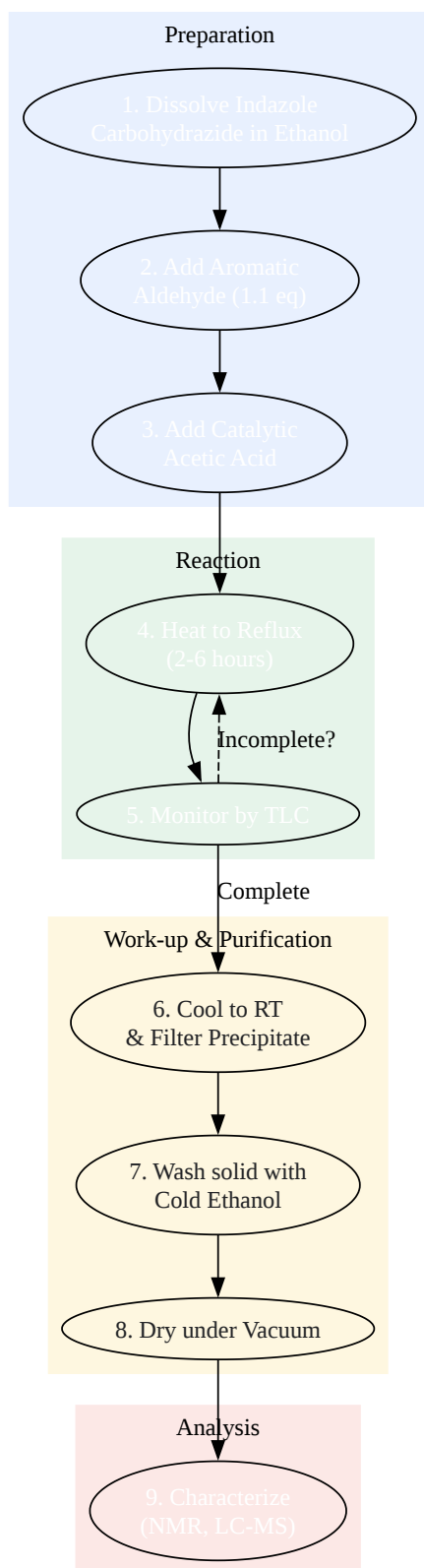
The following protocols are generalized methodologies that can be adapted for specific substrates. Researchers should perform small-scale optimization of reaction conditions (e.g., solvent, temperature, time) for each new transformation.

Protocol 1: Synthesis of N'-Arylmethylidene-1H-indazole-5-carbohydrazides (Hydrazone Formation)

This protocol describes the acid-catalyzed condensation of **1H-Indazole-5-carbohydrazide** with an aromatic aldehyde to form a stable hydrazone derivative. This reaction is a cornerstone for creating molecules where the indazole scaffold is linked to another aromatic system via a hydrazone bridge.

Step-by-Step Methodology:

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve **1H-Indazole-5-carbohydrazide** (1.0 eq.) in a suitable solvent such as ethanol or methanol (approx. 0.1 M concentration).
- **Addition of Aldehyde:** To the stirred solution, add the desired aromatic aldehyde (1.0-1.1 eq.).
- **Catalysis:** Add a catalytic amount of glacial acetic acid (2-3 drops). The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazide.
- **Reaction:** Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
- **Purification:** Wash the filtered solid with cold ethanol and then diethyl ether to remove residual impurities. The crude product is often of high purity, but it can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).
- **Characterization:** Confirm the structure of the final product using standard analytical techniques (^1H NMR, ^{13}C NMR, LC-MS, IR).



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Protocol 2: Synthesis of N'-Acyl-1H-indazole-5-carbohydrazides (Amide Coupling)

This protocol details the coupling of **1H-Indazole-5-carbohydrazide** with a carboxylic acid to form a diacyl hydrazine derivative. This method is crucial for building molecules with a stable amide linkage adjacent to the indazole core, a common feature in many bioactive compounds. The chemistry is directly analogous to that reported for the 3-carbohydrazide isomer.^[9]

Step-by-Step Methodology:

- **Reagent Preparation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **1H-Indazole-5-carbohydrazide** (1.0 eq.) and the desired carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
- **Addition of Coupling Agent & Base:** To the stirred solution, add an amide coupling agent such as HATU (1.0 eq.) followed by a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
 - **Causality:** The coupling agent (HATU) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The base (DIPEA) then deprotonates the carboxylic acid and neutralizes the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
- **Reaction:** Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically 2-8 hours).
- **Work-up:** Once the reaction is complete, pour the mixture into ice-cold water. This quenches the reaction and precipitates the crude product.
- **Purification:** Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with water and diethyl ether to remove DMF and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/DMF) or by column chromatography on silica gel.^[9]
- **Characterization:** Verify the structure and purity of the final N'-acyl derivative using ¹H NMR, LC-MS, and elemental analysis.

Conclusion

1H-Indazole-5-carbohydrazide is a high-value, versatile chemical intermediate that provides a direct and efficient entry point for the synthesis of a wide range of complex molecules. Its stable indazole core, combined with the synthetically malleable carbohydrazide handle, makes it an indispensable tool for researchers in medicinal chemistry and drug development. The protocols outlined here provide a robust foundation for leveraging its reactivity to construct novel compounds with significant therapeutic potential.

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References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1005205-25-3: 1H-indazole-5-carbohydrazide [cymitquimica.com]
- 5. achmem.com [achmem.com]
- 6. chemscene.com [chemscene.com]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. jocpr.com [jocpr.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
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